2-(2-Cyanophenyl)-2-methylpropanoic acid

Catalog No.
S12771524
CAS No.
M.F
C11H11NO2
M. Wt
189.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Cyanophenyl)-2-methylpropanoic acid

Product Name

2-(2-Cyanophenyl)-2-methylpropanoic acid

IUPAC Name

2-(2-cyanophenyl)-2-methylpropanoic acid

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

InChI

InChI=1S/C11H11NO2/c1-11(2,10(13)14)9-6-4-3-5-8(9)7-12/h3-6H,1-2H3,(H,13,14)

InChI Key

XQRYSFCNMMHPOL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1C#N)C(=O)O

2-(2-Cyanophenyl)-2-methylpropanoic acid is an organic compound characterized by its unique structure, which includes a cyanophenyl group attached to a branched propanoic acid. Its chemical formula is C₁₁H₁₁NO₂, and it has a molecular weight of approximately 189.21 g/mol. The compound features a carboxylic acid functional group, which contributes to its acidic properties and potential reactivity in various chemical processes .

The chemical behavior of 2-(2-Cyanophenyl)-2-methylpropanoic acid can be understood through its functional groups:

  • Decarboxylation: Under certain conditions, the carboxylic acid group may undergo decarboxylation, leading to the formation of an alkane derivative.
  • Esterification: The carboxylic acid can react with alcohols to form esters, which are often more volatile and can be useful in various applications.
  • Nucleophilic Substitution: The presence of the cyanophenyl group allows for nucleophilic substitutions, where nucleophiles can attack the carbon atoms adjacent to the cyano group.

These reactions are significant in organic synthesis and can be tailored for specific applications in pharmaceuticals and materials science.

Several synthetic routes can be employed to produce 2-(2-Cyanophenyl)-2-methylpropanoic acid:

  • Starting from Benzaldehyde: The synthesis can begin with benzaldehyde, which undergoes a series of reactions including cyanation and subsequent carboxylation.
  • Using Friedel-Crafts Acylation: This method involves acylating a cyanophenyl compound with an appropriate acyl chloride under acidic conditions to introduce the propanoic acid moiety.
  • Direct Cyanation: Another approach involves direct cyanation of substituted phenols followed by functional group transformations to yield the desired product.

Each method has its advantages and disadvantages concerning yield, purity, and reaction conditions.

2-(2-Cyanophenyl)-2-methylpropanoic acid has potential applications in various fields:

  • Pharmaceuticals: Its unique structure may lead to novel drug candidates targeting inflammation or microbial infections.
  • Material Science: The compound could be utilized in the development of polymers or other materials due to its reactive functional groups.
  • Chemical Intermediates: It serves as a building block for synthesizing more complex organic molecules.

Interaction studies involving 2-(2-Cyanophenyl)-2-methylpropanoic acid primarily focus on its reactivity with biological targets and other chemical species. Preliminary studies suggest that it may interact with enzymes involved in metabolic pathways, potentially influencing drug metabolism or efficacy. Further research is needed to establish comprehensive interaction profiles.

Several compounds share structural similarities with 2-(2-Cyanophenyl)-2-methylpropanoic acid. Here are a few notable examples:

Compound NameStructureUnique Features
2-(3-Cyanophenyl)-2-methylpropanoic acidC₁₁H₁₁NO₂Different positional isomer affecting reactivity
2-(4-Cyanophenyl)-2-methylpropanoic acidC₁₁H₁₁NO₂Exhibits distinct biological activity patterns
4-Cyanobenzoic acidC₇H₅NO₂Simpler structure; used in dye synthesis

These compounds illustrate the diversity within this class of chemicals while highlighting the unique features of 2-(2-Cyanophenyl)-2-methylpropanoic acid, particularly its specific positional isomerism and potential applications in medicinal chemistry.

Acid Dissociation Constant (pKa) Determination

The acid dissociation constant is a fundamental parameter that describes the acidity of 2-(2-Cyanophenyl)-2-methylpropanoic acid. Based on structural analysis and comparison with related compounds, the pKa can be predicted through electronic effects considerations [1] [2].

Comparative Analysis of Related Compounds:

CompoundpKaElectronic Effect
Benzoic acid4.20 [1]Aromatic conjugation stabilization
Phenylacetic acid4.31 [3] [4]Isolated aromatic ring, weaker resonance
para-Cyanobenzoic acid3.55 [5]Strong electron-withdrawing cyano group
Trifluoroacetic acid0.23 [6]Very strong electron-withdrawing effect

The cyano group represents a strong electron-withdrawing substituent that significantly enhances the acidity of carboxylic acids [2] [7]. For 2-(2-Cyanophenyl)-2-methylpropanoic acid, the cyano substituent is positioned ortho to the phenyl ring, which is separated from the carboxylic acid by a quaternary carbon center [5].

Predicted pKa Range: Based on the electron-withdrawing nature of the cyano group and the structural separation from the carboxylic acid center, the estimated pKa for 2-(2-Cyanophenyl)-2-methylpropanoic acid falls within 3.5-4.0 [2] [8]. This prediction accounts for:

  • The electron-withdrawing inductive effect of the cyano group [5]
  • The distance effect through the aromatic ring and quaternary carbon [2]
  • Comparison with structurally related aromatic carboxylic acids [1] [7]

Thermal Stability Analysis

Thermal characterization of 2-(2-Cyanophenyl)-2-methylpropanoic acid involves comprehensive analysis using differential scanning calorimetry and thermogravimetric techniques [9] [10].

Differential Scanning Calorimetry Profiles

Differential scanning calorimetry provides detailed information about thermal transitions and decomposition processes [11] [12]. For aromatic carboxylic acids with electron-withdrawing substituents, typical DSC profiles exhibit:

Melting Transition: The melting point is expected to fall within the range of 150-250°C, characteristic of substituted aromatic carboxylic acids [13] [9]. The cyano substituent may contribute to intermolecular interactions that influence the melting behavior [14].

Decomposition Profile: DSC analysis typically reveals complex thermal decomposition patterns beginning around 200-300°C [15] [13]. The decomposition process involves:

Temperature Range (°C)ProcessEnthalpy Change
150-250Melting transitionEndothermic
200-280Initial decompositionComplex
280-400Major decompositionExothermic

Thermogravimetric Decomposition Patterns

Thermogravimetric analysis provides quantitative mass loss data during thermal decomposition [16] [17] [10]. The decomposition pattern for 2-(2-Cyanophenyl)-2-methylpropanoic acid follows typical aromatic carboxylic acid behavior:

Initial Mass Loss (200-250°C): Minor decomposition accounting for 5-10% mass loss, attributed to decarboxylation and initial fragmentation [18] [19].

Major Decomposition (250-400°C): Primary thermal degradation resulting in 60-80% mass loss, involving cleavage of aromatic and aliphatic bonds [20] [13].

Final Residue (>400°C): Carbonaceous residue formation representing 10-20% of original mass [17] [10].

The presence of the cyano group may influence thermal stability through:

  • Enhanced intermolecular interactions affecting decomposition temperature [14]
  • Modified decomposition pathways due to electron-withdrawing effects [15]
  • Potential release of hydrogen cyanide during thermal degradation [20]

Solubility Characteristics in Organic/Aqueous Media

The solubility profile of 2-(2-Cyanophenyl)-2-methylpropanoic acid reflects the compound's amphiphilic nature, combining hydrophilic carboxylic acid functionality with lipophilic aromatic character [21] [22] [23].

Aqueous Solubility: The carboxylic acid group provides moderate water solubility through hydrogen bonding interactions [24] [25]. The estimated solubility in water is moderate, influenced by:

  • Hydrogen bonding capability of the carboxyl group [24]
  • Hydrophobic contribution of the aromatic cyano-substituted ring [23]
  • pH-dependent ionization behavior based on pKa [26]

Organic Solvent Solubility:

Solvent CategorySolubilityMechanism
Protic solvents (ethanol, methanol)High [21]Hydrogen bonding with carboxyl group
Polar aprotic (DMSO, acetone)Very High [21]Excellent solvation of carboxylic acids
Moderately polar (dichloromethane)Moderate [21]Balanced polar/nonpolar interactions
Nonpolar (hexane)Very Low [24]Poor solvation of polar functionality

Solubility Enhancement Factors:

  • Temperature increase improves solubility in most solvents [22]
  • pH adjustment toward basic conditions enhances aqueous solubility through ionization [26]
  • Mixed solvent systems (ethanol-water) may optimize solubility characteristics [22]

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

189.078978594 g/mol

Monoisotopic Mass

189.078978594 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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